Benzyl 3-(difluoromethoxy)propanoate
Description
Benzyl 3-(difluoromethoxy)propanoate is a fluorinated ester derivative characterized by a benzyl ester group and a difluoromethoxy substituent at the third carbon of the propanoate backbone. The molecular formula is tentatively C₁₁H₁₂F₂O₃ (molecular weight ≈ 246.21 g/mol), derived from the benzyl moiety (C₇H₇), propanoate chain (C₃H₅O₂), and difluoromethoxy group (CF₂O).
This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the electron-withdrawing nature of the difluoromethoxy group to modulate reactivity and stability. Fluorinated esters are often employed to enhance metabolic resistance or adjust lipophilicity in drug candidates.
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
benzyl 3-(difluoromethoxy)propanoate |
InChI |
InChI=1S/C11H12F2O3/c12-11(13)15-7-6-10(14)16-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
ZCAPBIBWGPZTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOC(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
The most established method involves reacting 3-(difluoromethoxy)propanoic acid with benzyl alcohol under acid catalysis:
Reaction :
3-(Difluoromethoxy)propanoic acid + Benzyl alcohol → Benzyl 3-(difluoromethoxy)propanoate + H₂O
Acyl Chloride Intermediate Route
Improved yields are achieved through acyl chloride formation prior to benzylation:
| Step | Reagent/Conditions | Purpose | Yield Improvement |
|---|---|---|---|
| 1 | SOCl₂, 60°C | Convert acid to acyl chloride | +12% vs direct method |
| 2 | Benzyl alcohol, pyridine, 0°C → RT | Esterification | Final yield 82-89% |
Fluorination Techniques
Difluoromethoxy Group Installation
Critical challenges in CF₂O- group synthesis are addressed through:
| Reagent | Temp Range | Functional Group Tolerance | Yield Range | Limitations |
|---|---|---|---|---|
| DAST | -78°C→RT | Moderate | 45-60% | Moisture-sensitive |
| Deoxo-Fluor® | 0-40°C | Good | 55-68% | Costly |
| XtalFluor-M® | RT-60°C | Excellent | 70-85% | Requires activation |
Catalytic Approaches
Recent developments employ borate catalysts for greener synthesis:
- Charge reactor with 3-hydroxypropanoic acid (1 eq) and benzyl bromide (1.2 eq)
- Add B(C₆F₅)₃ catalyst (0.5 mol%)
- Heat to 40°C under N₂ for 2 hr
- Fluorinate using continuous-flow CF₂O gas introduction
Results :
Process Optimization Data
Solvent Effects on Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 78 |
| THF | 7.5 | 6 | 82 |
| Acetonitrile | 37.5 | 3.5 | 85 |
| Neat | - | 2 | 88 |
Temperature vs Byproduct Formation
| Temp (°C) | Desired Product (%) | Di-ester Byproduct (%) |
|---|---|---|
| 60 | 72 | 8 |
| 80 | 85 | 12 |
| 100 | 88 | 15 |
| 120 | 82 | 23 |
Optimal range identified as 80-100°C
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(difluoromethoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(difluoromethoxy)propanoic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, under appropriate conditions.
Major Products:
Hydrolysis: 3-(difluoromethoxy)propanoic acid, benzyl alcohol.
Reduction: 3-(difluoromethoxy)propanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-(difluoromethoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(difluoromethoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The difluoromethoxy group may enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzyl 3-(4-(Benzyloxy)phenyl)propanoate (Compound 67)
- Molecular Formula : C₂₃H₂₂O₃
- Molecular Weight : 346.42 g/mol
- Functional Groups: Benzyl ester, phenoxy substituent.
- Key Differences: The additional benzyloxy group increases molecular weight and lipophilicity compared to the difluoromethoxy analog. The electron-donating phenoxy group may reduce hydrolysis rates under basic conditions, contrasting with the electron-withdrawing CF₂O group, which could accelerate ester cleavage.
Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
- Molecular Formula : C₁₁H₁₁FO₃
- Molecular Weight : 210.20 g/mol
- Functional Groups : Ethyl ester, 2-fluorophenyl, β-keto group.
- Key Differences: The β-keto moiety enhances reactivity in nucleophilic additions (e.g., enolate formation), whereas the difluoromethoxy group in the target compound is less reactive. The ethyl ester reduces steric hindrance compared to benzyl, favoring faster hydrolysis.
Benzyl 3-[(Dichlorophosphoryl)oxy]propanoate
- Molecular Formula : C₁₀H₁₁Cl₂O₄P
- Molecular Weight : 313.07 g/mol
- Functional Groups : Benzyl ester, phosphoryl chloride.
- Key Differences : The dichlorophosphoryl group acts as a superior leaving group, making this compound highly reactive in substitution reactions. In contrast, the difluoromethoxy group offers moderate stability, suitable for controlled-release applications.
Methyl (3R)-3-Amino-3-(2-Fluoro-3-methoxyphenyl)propanoate
- Molecular Formula: C₁₁H₁₄FNO₃
- Molecular Weight : 227.23 g/mol
- Functional Groups: Methyl ester, amino group, fluoromethoxy.
- Key Differences: The amino group introduces hydrogen-bonding capability and chirality, impacting solubility and biological activity. The methyl ester is less lipophilic than benzyl, altering pharmacokinetic profiles.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| Benzyl 3-(difluoromethoxy)propanoate* | C₁₁H₁₂F₂O₃ | ~246.21 | Benzyl ester, CF₂O | Moderate stability, electron-withdrawing |
| Benzyl 3-(4-(benzyloxy)phenyl)propanoate | C₂₃H₂₂O₃ | 346.42 | Benzyl ester, phenoxy | High lipophilicity, slow hydrolysis |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₁H₁₁FO₃ | 210.20 | Ethyl ester, β-keto, 2-FPh | High enolate reactivity |
| Benzyl 3-[(dichlorophosphoryl)oxy]propanoate | C₁₀H₁₁Cl₂O₄P | 313.07 | Benzyl ester, PCl₂O | High reactivity in substitutions |
| Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate | C₁₁H₁₄FNO₃ | 227.23 | Methyl ester, NH₂, F, OMe | Chirality-dependent bioactivity |
*Inferred data based on structural analogs.
Research Findings
- Synthetic Routes : Benzyl esters are commonly synthesized via benzylation of carboxylic acids or alcohols using benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., Cs₂CO₃ in DMF). For difluoromethoxy derivatives, fluorination steps (e.g., using DAST or Deoxo-Fluor) may be required.
- Stability: The difluoromethoxy group’s electron-withdrawing nature enhances resistance to enzymatic degradation compared to non-fluorinated analogs, as seen in ethyl 3-(2-fluorophenyl)-3-oxopropanoate.
- Applications: Fluorinated benzyl esters are pivotal in prodrug design, where controlled hydrolysis releases active metabolites. For example, phosphoryl-containing esters (e.g., ) are used in organophosphate synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzyl 3-(difluoromethoxy)propanoate in academic research?
- Methodology : A two-step approach is commonly employed:
Esterification : React 3-(difluoromethoxy)propanoic acid with benzyl alcohol using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane (DCM) under nitrogen. Purify via column chromatography (hexane/ethyl acetate, 4:1 v/v) .
Protection of Functional Groups : If the difluoromethoxy group requires stabilization, use tert-butyldimethylsilyl (TBS) chloride in imidazole-containing DMF to protect reactive hydroxyl intermediates .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 20% EtOAc/hexane) and confirm purity via HPLC (>95%) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Perform reactions in a fume hood to prevent inhalation of volatile intermediates .
- Storage : Store in amber glass vials under inert gas (argon) at 2–8°C. Ensure containers are sealed to prevent hydrolysis of the difluoromethoxy group .
Q. How can researchers verify the compound’s structural integrity using spectroscopic techniques?
- 1H NMR : Expect signals at δ 7.35–7.25 (benzyl aromatic protons), δ 4.60 (CH2 of benzyl ester), and δ 3.95–3.80 (difluoromethoxy -OCF2H) .
- IR Spectroscopy : Look for ester C=O stretch at ~1730 cm⁻¹ and C-F vibrations near 1150–1250 cm⁻¹ .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies:
- Dissolve the compound in buffers (pH 2–12) and analyze degradation via LC-MS at 25°C/40°C.
- Findings : The difluoromethoxy group is stable at neutral pH but hydrolyzes rapidly under acidic (pH <3) or alkaline (pH >10) conditions, forming 3-hydroxypropanoate derivatives .
- Mitigation : Use stabilizing additives (e.g., ascorbic acid) in aqueous formulations to reduce hydrolysis .
Q. How can conflicting spectral data (e.g., anomalous NMR shifts) be resolved?
- Troubleshooting Steps :
Purity Check : Confirm sample purity via HPLC-MS to rule out impurities.
Solvent Effects : Re-acquire NMR in deuterated DMSO to assess hydrogen bonding interactions.
Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening .
- Case Study : Anomalous δ 4.60 splitting in benzyl CH2 signals may arise from rotameric equilibria; use NOESY to confirm spatial interactions .
Q. What computational tools predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Approach :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for ester cleavage.
Molecular Docking : Simulate interactions with serine hydrolases to predict enzymatic hydrolysis rates .
- Outcome : The benzyl ester’s electron-withdrawing groups (e.g., difluoromethoxy) increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Root Cause Analysis :
- Reagent Quality : Lower yields may stem from impure 3-(difluoromethoxy)propanoic acid (validate via titration).
- Side Reactions : Competing esterification pathways (e.g., self-condensation) can reduce efficiency. Use excess benzyl alcohol (1.5 eq.) to drive the reaction .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
